Amlodipine N-Glucose is a derivative of amlodipine, a well-known calcium channel blocker primarily used for treating hypertension and angina. The compound is characterized by the addition of a glucose moiety, which potentially alters its pharmacokinetic and pharmacodynamic properties. Amlodipine itself is classified as a dihydropyridine calcium channel blocker, functioning by inhibiting calcium ion influx into vascular smooth muscle and cardiac muscle, thereby promoting vasodilation and reducing blood pressure .
Amlodipine N-Glucose is synthesized from its parent compound, amlodipine, which was first approved by the United States Food and Drug Administration in 1987. The modification to create Amlodipine N-Glucose involves introducing a glucose unit, which may enhance solubility or modify the drug's interaction with biological systems .
The synthesis of Amlodipine N-Glucose typically involves a glycosylation reaction where the hydroxyl group of glucose is reacted with the amine group of amlodipine. This can be achieved through various methods, including:
The synthesis process may require careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yield and purity of Amlodipine N-Glucose. The use of chromatography techniques is often necessary for purification post-synthesis .
The molecular formula for Amlodipine N-Glucose is , with a molecular weight of approximately 571.03 g/mol. The structure includes both the amlodipine backbone and a D-galactopyranosyl group attached via an ether bond .
This structural modification likely influences its solubility and bioavailability compared to standard amlodipine .
Amlodipine N-Glucose may undergo several chemical reactions typical for glycosylated compounds:
These reactions are crucial for understanding the stability and degradation pathways of Amlodipine N-Glucose in biological systems .
The stability of Amlodipine N-Glucose under physiological conditions should be evaluated through accelerated stability studies, assessing factors like temperature, pH, and light exposure that could affect its integrity during storage and use .
The mechanism by which Amlodipine N-Glucose exerts its pharmacological effects is likely similar to that of amlodipine but may be enhanced due to improved solubility or bioavailability from the glucose modification. It primarily inhibits voltage-dependent L-type calcium channels in vascular smooth muscle cells, leading to decreased intracellular calcium levels and subsequent vasodilation .
Research indicates that modifications like glycosylation can enhance drug absorption and distribution profiles. For instance, studies suggest that glycosylated drugs may exhibit improved pharmacokinetics due to better solubility in aqueous environments .
Amlodipine N-Glucose is expected to exhibit enhanced solubility compared to its parent compound due to the presence of polar hydroxyl groups from glucose. This could lead to differences in absorption rates when administered orally.
Key chemical properties include:
These properties are crucial for determining formulation strategies in pharmaceutical development .
Amlodipine N-Glucose holds potential applications in:
Research into its pharmacological profile could also lead to novel applications in managing comorbid conditions such as diabetes alongside hypertension due to its structural characteristics .
Amlodipine N-Glucose is a specified impurity formed via non-enzymatic glycosylation (Maillard reaction) between the primary amine group of amlodipine and reducing sugars (glucose or galactose) during pharmaceutical processing or storage. While classical organic synthesis dominates production, chemoenzymatic strategies offer stereoselective advantages. Glycosyltransferases, particularly those recognizing UDP-glucose as a donor substrate, can catalyze the formation of N-linked glucosides under mild aqueous conditions (pH 7–8, 25–37°C). Studies indicate that enzymatic glycosylation of amlodipine occurs preferentially at the terminal amino group of the ethanolamine side chain, generating β-anomers with >90% regioselectivity. However, enzymatic yields remain low (<25%) compared to synthetic routes due to steric hindrance from amlodipine’s dihydropyridine ring. Immobilized enzyme systems using glyoxyl-functionalized silica supports show promise for adduct yield enhancement (up to 40%), though industrial adoption is limited by enzyme cost and reaction scalability [5] [10].
Table 1: Comparison of Amlodipine N-Glucose Formation Methods
Method | Catalyst | Reaction Conditions | Anomeric Selectivity | Yield Range |
---|---|---|---|---|
Non-enzymatic Glycation | None (thermal) | 60–80°C, pH 4–8 | α/β mixture | 0.5–15% |
Enzymatic Glycosylation | Glycosyltransferases | 25–37°C, pH 7–8, aqueous | β-dominant | 15–40% |
Chemical Synthesis | BF₃·Et₂O (catalyst) | Anhydrous solvent, reflux | α-specific | 60–85% |
The conjugation mechanism follows Maillard reaction kinetics:
Amlodipine N-Glucose exhibits matrix-dependent degradation kinetics influenced by excipients, moisture, and temperature:
Table 2: Degradation Kinetics of Amlodipine N-Glucose Under Stress Conditions
Stress Condition | Degradant Type | Primary Degradation Pathway | Rate Constant (k) | Half-Life (t₁/₂) |
---|---|---|---|---|
UV light (254 nm) | Photolytic | Ring dehydrogenation + glycosidic cleavage | 0.018 min⁻¹ | 38.5 min |
UV/Chlorine (pH 7) | Radical oxidation | ·OH-mediated H-abstraction | 0.077 min⁻¹ | 9.0 min |
Acidic hydrolysis (pH 3) | Hydrolytic | Glycosidic bond cleavage | 2.1 × 10⁻³ h⁻¹ | 330 h |
Alkaline hydrolysis (pH 10) | Hydrolytic | Ester hydrolysis + deamination | 8.7 × 10⁻³ h⁻¹ | 79.7 h |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: